1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-
CAS No.:
Cat. No.: VC17467528
Molecular Formula: C16H25BO2
Molecular Weight: 260.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25BO2 |
|---|---|
| Molecular Weight | 260.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15(4,5)16(6,7)19-17/h8-9H,10H2,1-7H3 |
| Standard InChI Key | CKXPQHJGYUAYNN-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2C)C)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound belongs to the 1,3,2-dioxaborolane family, a class of boron-containing heterocycles featuring a five-membered ring with two oxygen atoms and one boron atom. The core structure is defined by the 4,4,5,5-tetramethyl substitution on the dioxaborolane ring, which imposes significant steric hindrance around the boron center . The 2-position is functionalized with a [(2,4,6-trimethylphenyl)methyl] group, introducing a mesityl-derived benzyl moiety. This combination creates a highly shielded boron environment, influencing its reactivity and stability .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound likely follows methodologies analogous to those used for related dioxaborolanes. A three-step procedure adapted from dichloromethane-derived precursors (as described in ) provides a potential pathway:
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Formation of Boronic Acid Intermediate:
Reaction of dichloromethane with a boron trihalide (e.g., ) under controlled conditions yields a dichloromethylboronic acid intermediate. -
Ligand Exchange with Pinacol:
The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane, facilitating cyclization to form the dioxaborolane ring . -
Introduction of Mesitylmethyl Group:
A nucleophilic substitution or metal-mediated coupling reaction introduces the [(2,4,6-trimethylphenyl)methyl] moiety. For example, a Grignard reagent (mesitylmethylmagnesium bromide) could react with the boron center under inert conditions.
Optimization Challenges
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Steric Effects: The bulky mesitylmethyl group complicates boron functionalization, requiring elevated temperatures or catalytic activation .
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Purification: Column chromatography or fractional distillation is essential to isolate the product from byproducts like triethylamine stabilizers .
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Characteristics
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Infrared (IR): Strong B-O stretching vibrations at 1,320–1,280 cm⁻¹ and C-H stretches from methyl groups at 2,960–2,870 cm⁻¹ .
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NMR:
Reactivity and Functional Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a stabilized boronic ester in palladium-catalyzed cross-couplings. Its steric bulk suppresses protodeboronation, enhancing yields in aryl-aryl bond formations . For example:
Applications: Synthesis of biaryl pharmaceuticals and liquid crystals .
Materials Science
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Polymer Modification: Incorporation into conjugated polymers improves electron-deficient character for organic electronics .
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Coating Additives: Enhances thermal stability in epoxy resins due to boron-oxygen bonding .
Pharmaceutical Intermediates
The mesitylmethyl group’s lipophilicity aids in drug delivery systems. For instance, it is used to modify kinase inhibitors for enhanced blood-brain barrier penetration .
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